molecular formula C13H18BrFN2O2 B2763793 Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate CAS No. 2011972-86-2

Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate

Cat. No. B2763793
CAS RN: 2011972-86-2
M. Wt: 333.201
InChI Key: SZLPUUOTBSUOAL-UHFFFAOYSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group, where the carbonyl group is bonded to a tert-butyl group . They are often used as protecting groups for amines in organic synthesis .


Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by rearrangement and elimination of carbon dioxide .


Molecular Structure Analysis

Tert-butyl carbamates have a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom, forming a carbamate functional group. The tert-butyl group is attached to the carbonyl carbon .


Chemical Reactions Analysis

Tert-butyl carbamates can participate in various chemical reactions. They can be cleaved under acidic conditions to yield the free amine and tert-butyl alcohol . They can also undergo palladium-catalyzed cross-coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid at room temperature. The exact physical and chemical properties (such as boiling point, melting point, solubility, etc.) would depend on the specific structure of the compound .

Scientific Research Applications

Antibacterial Activity

Ceftolozane, derived from the structural modification of FK518, exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and multidrug-resistant strains . Researchers continue to explore its use in combating bacterial infections.

Structural Biology

X-ray crystallography and NMR spectroscopy elucidate the three-dimensional structure of ceftolozane and its intermediates. Understanding compound 1’s conformation aids in rational drug design.

Safety and Hazards

Like many organic compounds, tert-butyl carbamates should be handled with care. They may be harmful if swallowed or come into contact with skin. They may also cause eye irritation .

Future Directions

Tert-butyl carbamates are widely used in organic synthesis, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Future research may focus on developing more efficient methods for the synthesis and deprotection of tert-butyl carbamates, as well as exploring new applications for these versatile compounds .

properties

IUPAC Name

tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPUUOTBSUOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate

CAS RN

2011972-86-2
Record name tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate
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